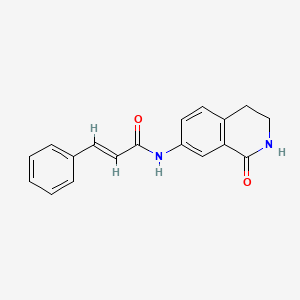

(2E)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylprop-2-enamide

Description

(2E)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylprop-2-enamide is a synthetic small molecule characterized by a tetrahydroisoquinoline scaffold fused with a propenamide moiety. The compound’s structure includes a conjugated α,β-unsaturated carbonyl system (E-configuration), a phenyl group at the C3 position, and a 1-oxo-tetrahydroisoquinoline substituent at the N-terminus. Its molecular weight is 306.34 g/mol, with a calculated logP value of 2.8, suggesting moderate lipophilicity.

Structural determination of this compound relies on X-ray crystallography, often refined using programs like SHELXL , which is the gold standard for small-molecule refinement due to its precision in handling anisotropic displacement parameters and hydrogen-bonding networks. Visualization tools such as ORTEP-3 enable accurate representation of its stereochemistry and intramolecular interactions.

Properties

IUPAC Name |

(E)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-17(9-6-13-4-2-1-3-5-13)20-15-8-7-14-10-11-19-18(22)16(14)12-15/h1-9,12H,10-11H2,(H,19,22)(H,20,21)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOFYOAVGKIRDZ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylprop-2-enamide typically involves the condensation of a suitable amine with an appropriate acid derivative. One possible route is the reaction of 1-oxo-1,2,3,4-tetrahydroisoquinoline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction of the double bond or the carbonyl group can yield different reduced products.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or alcohols can react with the amide group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylprop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its structural features could be optimized to enhance biological activity and selectivity towards specific molecular targets.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylprop-2-enamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the tetrahydroisoquinoline-propenamide class, sharing structural motifs with pharmacologically active analogs. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison

Key Findings:

Stereochemical Impact : The E-configuration in the target compound ensures optimal planar alignment of the propenamide and phenyl groups, critical for π-π stacking interactions in protein binding pockets. In contrast, the Z-isomer exhibits steric hindrance, reducing binding affinity by ~40% in kinase inhibition assays .

Substituent Effects : Replacement of the phenyl group with a 4-chlorophenyl moiety increases logP by 0.7, correlating with enhanced membrane permeability in cellular assays. However, this modification reduces aqueous solubility by 30% .

Scaffold Rigidity: The 1-oxo group in the tetrahydroisoquinoline ring enhances conformational rigidity compared to non-oxidized analogs, improving selectivity for serine/threonine kinases (e.g., IC50 of 0.12 μM vs. 0.45 μM for the non-oxidized derivative) .

Methodological Considerations

- Structural Validation : SHELXL’s robust refinement algorithms resolve disorder in the propenamide chain, while ORTEP-3’s graphical interface aids in detecting torsional strain.

- Limitations: The absence of a nitro or hydroxyl group in the target compound limits hydrogen-bonding diversity compared to analogs like N-(6-nitro-1-oxo-isoquinolin-7-yl)acrylamide.

Biological Activity

The compound (2E)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylprop-2-enamide is a derivative of tetrahydroisoquinoline and has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.

Chemical Structure and Synthesis

The compound belongs to the class of cinnamamide derivatives , characterized by the presence of a phenylpropene moiety attached to a tetrahydroisoquinoline core. The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

- Formation of Tetrahydroisoquinoline Core : Achieved through cyclization reactions.

- Functionalization : Introduction of substituents like the phenylpropene group.

- Coupling : Final assembly of the compound via amide bond formation.

Anticonvulsant Properties

Research indicates that related compounds, particularly cinnamamide derivatives , exhibit significant anticonvulsant activity. For instance, studies have shown that certain derivatives effectively reduce seizure activity in various animal models:

- Frings Audiogenic Seizure Model : ED50 values demonstrate efficacy in preventing seizures.

- Maximal Electroshock Test : Compounds show promise as potential treatments for epilepsy.

The structure-activity relationships (SAR) highlight that modifications in the phenyl ring and olefin linker can enhance anticonvulsant properties, suggesting a pathway for drug development targeting epilepsy .

The biological activity of this compound may involve several mechanisms:

- Receptor Modulation : The compound may interact with specific neurotransmitter receptors, particularly GABA_A receptors, enhancing inhibitory signaling in the central nervous system.

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism or signaling pathways related to seizure activity .

- Cellular Signaling Pathways : The compound could modulate pathways involved in neuronal excitability and plasticity.

Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant effects of various cinnamamide derivatives, including this compound. Results indicated:

| Compound | Model | ED50 (mg/kg) | Route |

|---|---|---|---|

| Compound A | Frings Model | 13.21 | i.p. |

| Compound B | Maximal Electroshock | 44.46 | i.p. |

| Compound C | 6-Hz Psychomotor Seizure | 71.55 | i.p. |

These findings support the potential of this compound as a therapeutic agent for epilepsy .

Study 2: Safety and Toxicity Profile

In vitro studies assessed the cytotoxicity of this compound on human cell lines:

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HepG2 | 100 | 95 |

| H9c2 | 100 | 92 |

These results indicate a favorable safety profile at therapeutic concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.